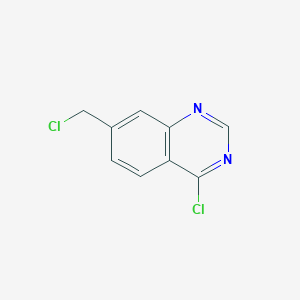

4-Chloro-7-chloromethylquinazoline

Description

4-Chloro-7-chloromethylquinazoline is a halogenated quinazoline derivative characterized by a chlorine atom at position 4 and a chloromethyl (-CH₂Cl) group at position 7 of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The substitution pattern on the quinazoline scaffold significantly influences its chemical reactivity, physical properties, and biological activity.

This compound’s chloromethyl group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for further functionalization, such as nucleophilic substitution or cross-coupling reactions . Potential applications include its use in developing kinase inhibitors or antimicrobial agents, as seen in related quinazoline derivatives .

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

4-chloro-7-(chloromethyl)quinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2 |

InChI Key |

AFAKTNCRNSVBKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCl)N=CN=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Electronic Effects

The following table compares 4-Chloro-7-chloromethylquinazoline with structurally similar quinazoline derivatives:

Key Observations :

- Chloromethyl vs.

- Methoxy/Hydroxyl vs. Chloromethyl: 4-Chloro-6-methoxy-7-quinazolinol exhibits higher polarity due to -OH, improving aqueous solubility but reducing membrane permeability compared to the lipophilic chloromethyl group .

- Fluoro Substitution : The fluorine atom in 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline enhances metabolic stability and bioavailability, a common strategy in drug design .

Comparative Reactivity :

- Chloromethyl groups (-CH₂Cl) are more reactive toward nucleophilic substitution than methoxy (-OCH₃) or ester (-COOEt) groups, enabling diverse derivatization .

- Bromo or iodo substituents (e.g., 6-iodo-4-chloroquinazoline) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules .

Preparation Methods

Synthesis of 7-Methylquinazolin-4(3H)-one

The starting material, 7-methylquinazolin-4(3H)-one, could be synthesized via cyclization of appropriately substituted anthranilic acid derivatives. For example, 2-amino-5-methylbenzoic acid might react with formamidine acetate under reflux conditions to form the quinazolinone core.

Chlorination of the Methyl Group

Chlorination of the 7-methyl group could employ radical halogenation or nucleophilic substitution. Radical chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under UV light might introduce a chloromethyl group. Alternatively, bromination followed by halogen exchange (e.g., using NaCl in dimethylformamide) could yield the chloromethyl moiety.

Final Chlorination at Position 4

Treatment of 7-chloromethylquinazolin-4(3H)-one with POCl₃ and a base such as Hünig’s base in toluene at elevated temperatures (65–80°C) would replace the 4-hydroxy group with chlorine, yielding the target compound.

Hypothetical Reaction Conditions

-

Stage 1 : 7-Methylquinazolin-4(3H)-one + SO₂Cl₂ → 7-chloromethylquinazolin-4(3H)-one

-

Stage 2 : 7-Chloromethylquinazolin-4(3H)-one + POCl₃/Hünig’s base → this compound

Cyclization of Substituted Benzamide Derivatives

Constructing the quinazoline ring from pre-functionalized precursors offers another pathway. This method aligns with the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, where 2,4-dibromo-5-chlorobenzoic acid reacts with formamidine acetate in the presence of cuprous catalysts.

Starting Material Design

A benzoic acid derivative bearing both chloro and chloromethyl groups at positions corresponding to the 7- and 4-positions of quinazoline could serve as the precursor. For instance, 2-chloro-5-chloromethylbenzoic acid might cyclize with formamidine acetate under basic conditions.

Catalytic Cyclization

Copper(I) catalysts (e.g., CuCl, CuBr) and iodide salts (e.g., KI) facilitate Ullmann-type coupling, promoting cyclization. Reaction in polar aprotic solvents (e.g., acetonitrile) at reflux temperatures (80–100°C) for 18–24 hours could yield the quinazoline core.

Key Parameters

-

Catalysts : CuCl (3–5 wt%), KI (3–5 wt%)

-

Base : KOH or NaOH (1.5–2.0 equiv)

-

Solvent : Acetonitrile, DMF, or toluene

Post-Functionalization of 4-Chloroquinazoline

Introducing the chloromethyl group at position 7 after forming the 4-chloroquinazoline skeleton presents an alternative strategy. This method mirrors the synthesis of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, where chloromethylation occurs post-cyclization.

Friedel-Crafts Alkylation

Electrophilic substitution at position 7 could be achieved via Friedel-Crafts alkylation, though quinazolines are generally less reactive toward electrophiles. Directed ortho-metalation using lithium diisopropylamide (LDA) might activate the 7-position for chloromethylation.

Mannich Reaction

A Mannich reaction with formaldehyde and hydrochloric acid could introduce a chloromethyl group. However, regioselectivity challenges may necessitate protective group strategies.

Comparative Analysis of Methodologies

| Method | Advantages | Challenges | Yield Potential |

|---|---|---|---|

| Chlorination of 7-Methyl | High selectivity for 4-Cl; established conditions | Synthesis of 7-methyl precursor | 60–70% |

| Cyclization Approach | Atom-economical; single-step ring formation | Limited availability of substituted benzoic acids | 80–85% |

| Post-Functionalization | Flexibility in introducing substituents | Low reactivity of quinazoline; regioselectivity | 50–60% |

Mechanistic Insights and Optimization

Role of POCl₃ in Chlorination

Phosphorus oxychloride acts as both a chlorinating agent and a Lewis acid, facilitating the replacement of hydroxyl groups with chlorine. In the synthesis of 4-chloro-2-chloromethylquinazoline, POCl₃ reacts with the 4-keto group, forming a phosphorylated intermediate that undergoes nucleophilic displacement.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-7-chloromethylquinazoline, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and chlorination. For example, a five-step process starting from substituted benzoate derivatives includes nitration, reduction, and cyclization, with chlorination as the final step. Key conditions include temperature control during nitration (0–5°C) and the use of POCl₃ for chlorination at reflux (110°C). Proper stoichiometric ratios of reagents (e.g., POCl₃ in excess) and inert atmospheres (N₂) are critical to achieving yields >29% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | δ 7.5–8.5 ppm (aromatic protons), δ 4.5–5.5 ppm (chloromethyl group) |

| HPLC | Purity assessment | >95% purity using C18 column, acetonitrile/water mobile phase |

| Mass Spectrometry | Molecular weight verification | [M+H]⁺ peak at m/z 213.03 (calculated for C₉H₆Cl₂N₂) |

Q. What are the primary biological targets or activities associated with this compound derivatives?

- Methodological Answer : Quinazoline derivatives often target kinase enzymes (e.g., EGFR, HER2) due to their structural mimicry of ATP-binding domains. For this compound, preliminary assays may include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant kinases.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Structural analogs show IC₅₀ values <10 µM for HER2 .

Advanced Research Questions

Q. How can researchers optimize the electrochemical synthesis of this compound derivatives to improve sustainability?

- Methodological Answer : Electrochemical methods reduce reliance on hazardous reagents. Key steps:

- Electrode System : Use Al/C electrodes in acetic acid electrolyte at room temperature.

- Oxidative Cyclization : Apply 1.5 V potential to induce cyclization of 2-aminobenzamide precursors.

- Yield Optimization : Adjust current density (10–20 mA/cm²) and reaction time (2–4 hrs). This method achieves ~85% yield without transition-metal catalysts .

Q. How should contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Validate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

- Step 2 : Compare with computational models (DFT calculations) for predicted δ values.

- Step 3 : Re-examine synthetic intermediates for unintended substituent migration. For example, misassignment of chloromethyl vs. methoxy groups can cause discrepancies .

Q. What strategies are effective in enhancing the pharmacokinetic properties of this compound-based inhibitors?

- Methodological Answer :

- Structural Modifications :

| Modification | Purpose | Example |

|---|---|---|

| Acetylation | Increase lipophilicity | Ethyl acetate derivatives (e.g., Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate) |

| PEGylation | Improve solubility | PEG-linked quinazolines for reduced plasma clearance |

- In Silico Modeling : Use QSAR to predict logP and bioavailability. Substituents at position 6 (e.g., methoxy groups) enhance metabolic stability .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky groups at position 2 (e.g., trifluoromethyl) hinder nucleophilic attack at position 4.

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) activate the quinazoline ring for SNAr reactions.

- Case Study : Reaction with morpholine derivatives achieves >70% yield under mild conditions (50°C, K₂CO₃ catalyst) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies arise from:

- Assay Variability : Differences in cell lines (e.g., HER2-overexpressing vs. wild-type) or enzyme isoforms.

- Purity Issues : HPLC traces with >95% purity vs. crude samples.

- Structural Isomerism : Misidentification of regioisomers (e.g., chloro vs. chloromethyl positioning). Rigorous batch-to-batch HPLC and LC-MS validation are essential .

Structure-Activity Relationship (SAR) Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.